molecular formula C20H25N3O2 B5637786 5-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone

5-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone

Cat. No. B5637786
M. Wt: 339.4 g/mol
InChI Key: NMILKMMVXHDOPC-UHFFFAOYSA-N
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Description

The compound , due to its complex structure, which includes an imidazolyl group, a piperidinyl ring, and a ketone functionality, represents a class of molecules often studied for their potential in various chemical and biological activities. The synthesis and analysis of such molecules are crucial for understanding their properties and potential applications in fields like medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to "5-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone" often involves multi-step reactions that include the formation of imidazole rings, introduction of the piperidine moiety, and subsequent modifications to introduce additional functional groups. For instance, the synthesis of related compounds has been achieved through reactions involving carbaldehyde and acetophenone derivatives, highlighting the complexity and versatility of synthetic routes for such molecules (Wu, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space is characterized by the presence of multiple functional groups and heterocycles, which influence their three-dimensional conformation and potential intermolecular interactions. Crystal structure analysis reveals that such molecules may exhibit significant conformational diversity and engage in a range of non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for their chemical reactivity and biological activity (Karthik et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of "5-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone" is influenced by its functional groups. Imidazole and piperidine rings, along with the ketone functionality, confer a range of chemical properties, including acidity/basicity aspects, nucleophilicity, and electrophilicity. These properties are crucial for understanding the compound's behavior in chemical reactions, such as nucleophilic substitutions or additions, and its interaction with biological targets (Sircar et al., 1987).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and the presence of specific functional groups. For instance, the solubility in different solvents can affect its use in pharmaceutical formulations or chemical reactions (Rajkumar et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemicals, stability under various conditions, and the ability to participate in specific chemical reactions, are critical for the compound's applications. The presence of an imidazole ring and a piperidine moiety can lead to unique reactivity patterns, such as participation in cycloaddition reactions or serving as ligands in coordination compounds (Harini et al., 2012).

properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22-15-12-21-20(22)17-10-13-23(14-11-17)19(25)9-5-8-18(24)16-6-3-2-4-7-16/h2-4,6-7,12,15,17H,5,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILKMMVXHDOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone

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